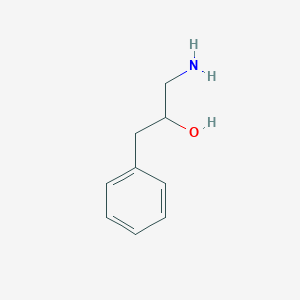
1-アミノ-3-フェニルプロパン-2-オール
概要
説明
1-Amino-3-phenylpropan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Amino-3-phenylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Amino-3-phenylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-phenylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 1-アミノ-3-フェニルプロパン-2-オールは、置換サリチルアルデヒドと反応して三座キラルシッフ塩基配位子を形成する。 これらの配位子は、H結合キラル超分子金属有機構造物の作成に重要な役割を果たす .
- 研究者らは、1-アミノ-3-フェニルプロパン-2-オールを使用して非天然のトリペプチドを合成した。 このトリペプチドは、メチシリン耐性黄色ブドウ球菌(MRSA)に対するメチシリンの抗菌活性を高める .
- ®トランスアミナーゼ活性を有する固定化全細胞生体触媒は、1-アミノ-3-フェニルプロパン-2-オールを前駆体として使用して、二置換1-フェニルプロパン-2-アミンの®エナンチオマーを生成することができる .
- 研究者らは、1-アミノ-3-フェニルプロパン-2-オールから誘導された新規化合物の合成を検討してきた。 これらの化合物は、興味深い速度論的および寿命特性を示し、生物学的研究に関連している .
キラル配位子合成
抗菌活性増強
水素化触媒
エナンチオ選択的合成
生物学的研究
医薬品中の不純物
作用機序
Target of Action
The primary target of 1-Amino-3-phenylpropan-2-ol, also known as Phenylpropanolamine (PPA), is the adrenergic receptor . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
PPA acts as an indirect sympathomimetic which induces norepinephrine release, thereby activating adrenergic receptors . It was originally thought to act as a direct agonist of adrenergic receptors, but PPA shows only weak or negligible affinity for these receptors .
Biochemical Pathways
PPA affects the norepinephrine pathway . Norepinephrine is a neurotransmitter that plays an essential role in attention and focus. It is produced in the body from the amino acid tyrosine. By inducing the release of norepinephrine, PPA can increase the concentration of this neurotransmitter, leading to increased activation of adrenergic receptors .
Pharmacokinetics
PPA is metabolized in the liver by the enzyme CYP2D6 . The elimination half-life of PPA is between 2.1 to 3.4 hours This means that it takes about 21 to 34 hours for half of the drug to be eliminated from the body
Result of Action
The activation of adrenergic receptors by PPA leads to various physiological effects. It has been used as a decongestant and appetite suppressant . It is currently withdrawn from the market in canada and the united states due to the risk for hemorrhagic strokes .
Safety and Hazards
将来の方向性
The future directions of “1-Amino-3-phenylpropan-2-ol” could involve further exploration of its synthesis methods and potential applications. For instance, its ability to form H-bonded chiral supramolecular metal-organic architectures suggests potential applications in the field of materials science . Additionally, its role in enhancing the antimicrobial activity of methicillin suggests potential applications in the development of new antimicrobial agents .
生化学分析
Biochemical Properties
1-Amino-3-phenylpropan-2-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, affecting their structure and function .
Cellular Effects
1-Amino-3-phenylpropan-2-ol has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in cellular responses. Additionally, the compound can affect the expression of specific genes, altering the production of proteins involved in various cellular functions .
Molecular Mechanism
The molecular mechanism of 1-Amino-3-phenylpropan-2-ol involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-3-phenylpropan-2-ol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other compounds that have different biological activities. Additionally, prolonged exposure to the compound can lead to changes in cellular responses, such as adaptation or resistance to its effects .
Dosage Effects in Animal Models
The effects of 1-Amino-3-phenylpropan-2-ol can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating cellular processes and improving cellular function. At high doses, it can have toxic or adverse effects, such as disrupting cellular metabolism and causing cell damage. These dosage-dependent effects are important for understanding the compound’s safety and efficacy .
Metabolic Pathways
1-Amino-3-phenylpropan-2-ol is involved in various metabolic pathways. It can be metabolized by enzymes, leading to the formation of specific metabolites. For example, it may undergo oxidative deamination, resulting in the formation of hippuric acid. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Amino-3-phenylpropan-2-ol within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via amino acid transporters, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Amino-3-phenylpropan-2-ol can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm or nucleus, where it can interact with specific biomolecules and influence cellular processes .
特性
IUPAC Name |
1-amino-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396016 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50411-26-2 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


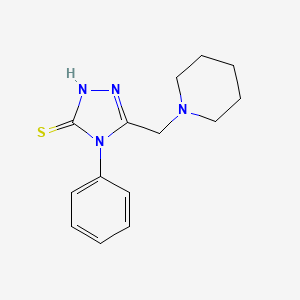

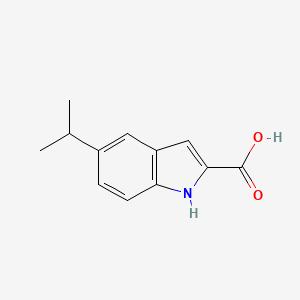

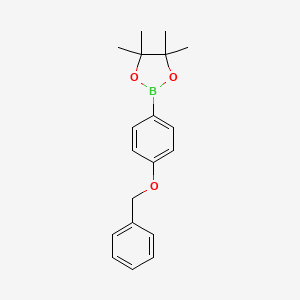
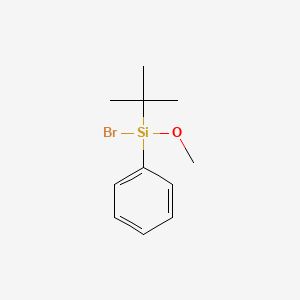
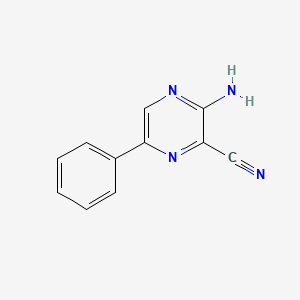
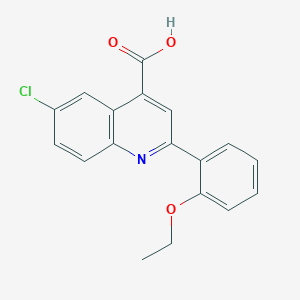
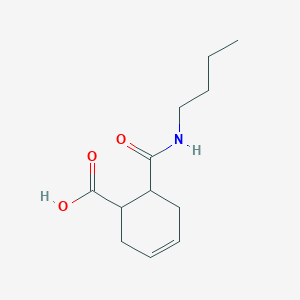
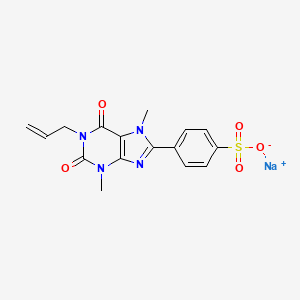
![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)

